N-(2-Chloro-5-methylsulfanyl-phenyl)-N''-(3-methylsulfanyl-phenyl)-guanidine
Description
N-(2-Chloro-5-methylsulfanyl-phenyl)-N''-(3-methylsulfanyl-phenyl)-guanidine, also known as CNS 5161 (), is a diarylguanidine derivative with significant pharmacological relevance as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its molecular formula is C₁₆H₁₈ClN₃S₂ (), though discrepancies exist in some sources (e.g., lists C₁₅H₁₆ClN₃S₂, likely an error). The compound features two methylsulfanyl (SCH₃) groups and a chlorine substituent on aromatic rings, contributing to its binding affinity and pharmacokinetic properties. Radiolabeled versions, such as [¹¹C]CNS 5161, have been synthesized for positron emission tomography (PET) imaging to study NMDA receptor distribution in neurological disorders .
Properties
IUPAC Name |
2-(2-chloro-5-methylsulfanylphenyl)-1-(3-methylsulfanylphenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3S2/c1-20-11-5-3-4-10(8-11)18-15(17)19-14-9-12(21-2)6-7-13(14)16/h3-9H,1-2H3,(H3,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCQAVVHFIRQLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)N=C(N)NC2=CC(=CC=C2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented synthesis involves a condensation reaction between 3-(methylthio)phenylcyanamide and 2-chloro-5-(methylthio)aniline hydrochloride in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst. The reaction proceeds in chlorobenzene at 120–130°C for 6 hours, achieving a yield of 65% after purification. Aluminum chloride facilitates the formation of the guanidine core by activating the cyanamide group toward nucleophilic attack by the aniline derivative.
Key parameters influencing yield include:
-
Molar ratios : A 1:1.2 molar ratio of cyanamide to aniline hydrochloride optimizes product formation.
-
Solvent choice : Chlorobenzene provides ideal polarity for solubilizing reactants while tolerating high temperatures.
-
Catalyst loading : Stoichiometric AlCl₃ (1 equiv relative to cyanamide) ensures complete activation of the cyanamide.
Workup and Purification
The crude product is washed with 1 M HCl to remove residual aluminum species, followed by saline to eliminate inorganic salts. Final purification via column chromatography (SiO₂, CH₂Cl₂/MeOH gradient) isolates the guanidine as a viscous liquid.
Table 1: Spectroscopic Data for N-(2-Chloro-5-methylsulfanyl-phenyl)-N''-(3-methylsulfanyl-phenyl)-guanidine
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 2.45 (s, 3H, SCH₃), 6.80–7.20 (m, 6H, aromatic), 8.10 (s, 1H, NH) |
| ¹³C NMR | δ 15.5 (SCH₃), 112.1–140.8 (aromatic carbons), 157.2 (guanidine C=N) |
| IR | 3493–3183 cm⁻¹ (N–H stretch), 2227 cm⁻¹ (C≡N), 1280–1350 cm⁻¹ (S–CH₃) |
| MS (EI) | m/z 341 [M+H]⁺ |
Guanidine Formation via Amide Coupling Reagents
HATU-Mediated Guanylation
Recent advances employ hexafluorophosphate-based coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to streamline guanylation. This method reacts substituted anilines with preformed guanidinium intermediates under mild conditions (acetonitrile, 25°C). For example, electron-rich anilines achieve >90% conversion within 16 hours using 1.5 equiv HATU and triethylamine (TEA) as a base.
Table 2: Yield Optimization with Coupling Reagents
| Reagent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | TEA | ACN | 16 | 92 |
| HBTU | TEA | DMF | 24 | 78 |
| HCTU | None | DMF | 12 | 85 |
Substrate Scope and Limitations
Electron-deficient anilines (e.g., nitro-substituted derivatives) require stronger bases like potassium tert-butoxide (KOtBu) to achieve moderate yields (40–60%). Steric hindrance at the ortho position reduces reactivity, necessitating extended reaction times or elevated temperatures.
Alternative Synthetic Routes
Boc-Protected Intermediate Strategy
A modular approach involves synthesizing N,N′-di-Boc-protected guanidines from 3-aminomethylphenol derivatives, followed by deprotection with trifluoroacetic acid (TFA). While this method offers high purity, the multi-step sequence (guanylation → benzylation → deprotection) lowers overall yield to 45–55%.
Urea-Based Guanidine Synthesis
Historically, guanidines were synthesized from urea, ammonium chloride, and aluminum sulfate under ammonia pressure at 300°C. Though this method yields guanidine hydrochloride in 70% efficiency, it is unsuitable for asymmetric derivatives like the target compound due to poor regioselectivity.
Critical Analysis of Methodologies
Efficiency and Scalability
-
AlCl₃-mediated condensation : High yields (65%) and straightforward purification make this ideal for industrial-scale production despite harsh conditions.
-
HATU guanylation : Superior for lab-scale synthesis of diverse analogs but limited by reagent cost and sensitivity to moisture.
-
Boc-protected route : Reserved for functionalized guanidines requiring orthogonal protection but impractical for bulk synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-5-methylsulfanyl-phenyl)-N’'-(3-methylsulfanyl-phenyl)-guanidine can undergo various chemical reactions including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Ammonia, thiols, ethanol as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated product.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N-(2-Chloro-5-methylsulfanyl-phenyl)-N’'-(3-methylsulfanyl-phenyl)-guanidine involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The guanidine group is known for its ability to form strong hydrogen bonds, which can enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Fluorinated Analogs (e.g., ¹⁸F-Labeled Derivatives)
Robins et al. (2010) synthesized S-fluoroalkyl diarylguanidines, such as N-(2-chloro-5-fluoromethylthiophenyl)-N'-(3-fluoromethylthiophenyl)-guanidine , which demonstrated 10-fold higher NMDA receptor affinity (Ki = 0.8 nM) compared to CNS 5161 (Ki = 8.2 nM) (). The fluorinated groups enhance lipophilicity and blood-brain barrier penetration, improving PET imaging efficacy .
Methoxy-Substituted Derivatives
Compound [³H]GMOM (N-(2-chloro-5-thiomethylphenyl)-N′-(3-[³H]methoxyphenyl)-N′-methylguanidine) () replaces one methylsulfanyl group with methoxy (OCH₃). This modification reduces metabolic stability due to oxidative demethylation but retains NMDA antagonism (IC₅₀ = 12 nM vs. 9 nM for CNS 5161) .
Sulfonyl- and Trifluoromethyl-Modified Guanidines
Compounds like 1-Amino-2-[4-chloro-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonyl]guanidine () incorporate sulfonyl and trifluoromethyl groups. These substitutions increase molecular polarity, reducing CNS penetration but improving solubility (logP = 1.2 vs. 2.8 for CNS 5161) . Such derivatives are more suited for peripheral targets.
Polymorphic Guanidine Derivatives
Polymorphs of N-(6-(4-chlorophenoxy)hexyl)-N′-cyano-N″-(4-pyridyl)guanidine () highlight the impact of crystallinity on bioavailability. Form II of this compound exhibits 30% higher oral absorption compared to amorphous CNS 5161, emphasizing the role of solid-state engineering in drug development .
Key Data Tables
Table 1: Comparative Pharmacological Profiles
Critical Analysis of Discrepancies and Limitations
- Molecular Formula Conflicts : erroneously lists the formula as C₁₅H₁₆ClN₃S₂, while crystallographic data () confirm C₁₆H₁₈ClN₃S₂. This highlights the need for rigorous source verification.
- Metabolic Stability : Methoxy-substituted derivatives (e.g., [³H]GMOM) exhibit shorter half-lives, limiting therapeutic utility .
Biological Activity
N-(2-Chloro-5-methylsulfanyl-phenyl)-N''-(3-methylsulfanyl-phenyl)-guanidine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C13H14ClN3S2
- Molecular Weight : 303.84 g/mol
- CAS Number : Not readily available in the provided sources, but related compounds can be referenced for structural analysis.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the guanidine moiety suggests potential interactions with nucleic acids and proteins, which can lead to modulations in cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of guanidine compounds exhibit significant antimicrobial properties. For instance, a related study indicated that certain guanidine derivatives showed minimum inhibitory concentrations (MIC) against various bacterial strains, including Staphylococcus aureus and Escherichia coli, ranging from 1 to 32 µg/mL .
Case Study: Antimicrobial Efficacy
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 16d | 4 | S. aureus |
| 17a | 8 | E. coli |
| 17d | 32 | MRSA |
This table reflects the antimicrobial potency of similar compounds, suggesting that this compound may exhibit comparable efficacy.
Anticancer Activity
The anticancer potential of guanidine derivatives has been explored extensively. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, with IC50 values often below 10 µg/mL for potent derivatives .
Case Study: Anticancer Activity
| Cell Line | IC50 (µg/mL) | Compound Tested |
|---|---|---|
| HeLa | <10 | 16d |
| MCF-7 | 11.20 | 17a |
| SKOV-3 | 7.87 | 16c |
These findings indicate that this compound could be a promising candidate for further development as an anticancer agent.
Antioxidant Properties
Antioxidant activity is another critical aspect of the biological profile of this compound. Various studies have highlighted the role of sulfur-containing compounds in scavenging free radicals, thus providing protective effects against oxidative stress .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of guanidine derivatives. Modifications in the substituents on the phenyl rings significantly influence their antimicrobial and anticancer activities. For example, increasing lipophilicity or altering electronic properties can enhance binding affinity to target sites.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-Chloro-5-methylsulfanyl-phenyl)-N''-(3-methylsulfanyl-phenyl)-guanidine, and how can purity be optimized?
- Methodology : The compound can be synthesized via a multi-step guanidinylation reaction. For example, Zhao et al. (2006) used thiourea derivatives coupled with aromatic amines in dichloromethane (CH₂Cl₂) under basic conditions (e.g., DIPEA or TEA) with coupling agents like EDCI . Purification involves column chromatography (e.g., RP-18 silica gel) with trifluoroacetic acid (TFA) to remove protecting groups, followed by lyophilization for high-purity isolation (>95%) .
- Key Considerations : Optimize reaction time (typically overnight) and stoichiometry of reagents (1.5 equiv DIPEA, 0.5 mmol thiourea) to minimize byproducts. Use LC/MS and combustion analysis for purity validation .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this guanidine derivative?
- Methodology :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions and guanidine backbone integrity .
- X-ray Crystallography : Use SHELXL for small-molecule refinement and ORTEP-III (via WinGX) for visualizing anisotropic displacement ellipsoids. For example, bond lengths (e.g., C1–N3 = 1.2889 Å indicating double-bond character) and angles (N–C1–N = 115–125°) can resolve electronic delocalization in the guanidine core .
- Key Considerations : Ensure crystal quality via slow evaporation (e.g., saturated acetonitrile solutions) and validate hydrogen bonding (e.g., C–H···O interactions) using Mercury or PLATON .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodology :
- HPLC/MS : Monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH).
- TLC and Mass Spectrometry : Compare metabolites (e.g., hydroxylated derivatives) against synthetic standards, as demonstrated in guanidine metabolism studies .
- Key Considerations : Use phosphate buffers (pH 7.1) for aqueous stability assays and avoid prolonged exposure to light due to potential thioether oxidation .
Advanced Research Questions
Q. How can structural modifications (e.g., fluorination or methylsulfanyl replacement) influence the compound’s binding affinity to NMDA receptors?
- Methodology :
- Structure-Activity Relationship (SAR) : Replace methylsulfanyl groups with fluorinated analogs (e.g., ¹⁸F-labeled S-fluoroalkyl groups) and evaluate receptor binding via radioligand assays (e.g., PET tracer studies with [¹¹C]CNS 5161) .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with NMDA receptor pockets, focusing on hydrophobic (methylsulfanyl) and steric (chloro substituent) effects .
Q. What experimental and computational strategies resolve contradictions in crystallographic data (e.g., bond-length discrepancies)?
- Methodology :
- Multi-Software Refinement : Compare SHELXL (for high-resolution data) with PHENIX refine to cross-validate bond lengths and angles. For example, SHELXL’s robustness with twinned data vs. PHENIX’s handling of low-resolution datasets .
- DFT Calculations : Perform geometry optimization (e.g., Gaussian 16) to reconcile observed vs. theoretical bond lengths, particularly for delocalized guanidine systems .
- Key Considerations : Address thermal motion artifacts by refining anisotropic displacement parameters (ADPs) and validating hydrogen placement with neutron diffraction if feasible .
Q. How can polymorphism or crystalline modifications impact the compound’s physicochemical properties?
- Methodology :
- Powder XRD : Screen for polymorphs using solvent-drop grinding or thermal cycling.
- DSC/TGA : Analyze melting points and thermal stability to identify stable forms. For example, crystalline hydrochloride salts of related guanidines exhibit improved solubility vs. free bases .
- Key Considerations : Use Mercury’s Crystal Packing Analysis to predict solubility and bioavailability based on hydrogen-bonding networks .
Methodological Challenges and Solutions
Q. What are the limitations of SHELX in refining structures of guanidine derivatives, and how can they be mitigated?
- Limitations : SHELX struggles with low-resolution data and pseudosymmetry in guanidine crystals due to planar CN₃ groups .
- Solutions : Combine SHELXD (for phase problem resolution) with iterative density modification in SHELXE. Cross-validate with molecular replacement using Phaser .
Q. How can metabolic pathways of this compound be elucidated, and what analytical tools are essential?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
